molecular formula C11H9NO B14478788 2-Formyl-3-(4-methylphenyl)prop-2-enenitrile CAS No. 65430-29-7

2-Formyl-3-(4-methylphenyl)prop-2-enenitrile

Cat. No.: B14478788
CAS No.: 65430-29-7
M. Wt: 171.19 g/mol
InChI Key: BHDXSVLVFNTEMO-UHFFFAOYSA-N
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Description

2-Formyl-3-(4-methylphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a formyl group, a methyl-substituted phenyl ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-3-(4-methylphenyl)prop-2-enenitrile typically involves the condensation of 4-methylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-3-(4-methylphenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-Formyl-3-(4-methylphenyl)prop-2-enoic acid.

    Reduction: 2-Formyl-3-(4-methylphenyl)prop-2-enamine.

    Substitution: 2-Formyl-3-(4-nitrophenyl)prop-2-enenitrile (nitration product).

Scientific Research Applications

2-Formyl-3-(4-methylphenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formyl-3-(4-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formyl-3-(4-methoxyphenyl)prop-2-enenitrile
  • 2-Formyl-3-(4-chlorophenyl)prop-2-enenitrile
  • 2-Formyl-3-(4-bromophenyl)prop-2-enenitrile

Uniqueness

2-Formyl-3-(4-methylphenyl)prop-2-enenitrile is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

65430-29-7

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-formyl-3-(4-methylphenyl)prop-2-enenitrile

InChI

InChI=1S/C11H9NO/c1-9-2-4-10(5-3-9)6-11(7-12)8-13/h2-6,8H,1H3

InChI Key

BHDXSVLVFNTEMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C=O)C#N

Origin of Product

United States

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